An In-Depth Technical Guide to the Chemical Properties of 2,2,3,3,3-Pentafluoropropanol
An In-Depth Technical Guide to the Chemical Properties of 2,2,3,3,3-Pentafluoropropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,3-Pentafluoropropanol (PFP), with the chemical formula CF3CF2CH2OH, is a fluorinated alcohol that has garnered significant interest in various scientific and industrial fields.[1] Its unique properties, stemming from the presence of five fluorine atoms, make it a valuable solvent, a versatile reagent in organic synthesis, and a key building block for advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of PFP, with a focus on data relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct physicochemical properties of 2,2,3,3,3-pentafluoropropanol are a direct result of its highly fluorinated structure. The strong electron-withdrawing effect of the fluorine atoms significantly influences its polarity, boiling point, and solvent characteristics.
General Properties
A summary of the key physical and chemical identifiers for 2,2,3,3,3-pentafluoropropanol is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C3H3F5O | [3] |
| Molecular Weight | 150.05 g/mol | [3] |
| CAS Number | 422-05-9 | [3] |
| Appearance | Colorless liquid | [4] |
| IUPAC Name | 2,2,3,3,3-pentafluoropropan-1-ol | [4] |
| Synonyms | 1H,1H-Pentafluoro-1-propanol, PFPOH | [4] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 2,2,3,3,3-pentafluoropropanol.
| Property | Value | Experimental Conditions | Reference |
| Boiling Point | 80 °C | at 748 mmHg | |
| Density | 1.505 g/mL | at 25 °C | |
| Refractive Index (n_D) | 1.288 | at 20 °C | |
| Flash Point | 60 °C | - | [4] |
| Water Solubility | 21.9 g/L | at 25 °C | [5] |
Chemical Reactivity and Stability
2,2,3,3,3-Pentafluoropropanol exhibits chemical reactivity characteristic of a primary alcohol, but with modifications due to the strong inductive effect of the pentafluoroethyl group.
General Reactivity
The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic compared to its non-fluorinated analog, propanol. This enhanced acidity influences its reactivity in base-catalyzed reactions. The compound is stable under normal storage and handling conditions.[3]
Incompatibilities
2,2,3,3,3-Pentafluoropropanol is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5] Reactions with these substances can be vigorous and should be avoided.
Role in Organic Synthesis
PFP serves as a versatile building block and reaction medium in organic synthesis. Its unique solvent properties, such as high polarity and low nucleophilicity, can enhance reaction rates and selectivity.[2] It is particularly useful in the synthesis of other fluorinated compounds.[1]
Synthesis of 2,2,3,3,3-Pentafluoropropanol
The most common laboratory and industrial synthesis of 2,2,3,3,3-pentafluoropropanol involves the catalytic hydrogenation of methyl pentafluoropropionate.
Experimental Protocol: Catalytic Hydrogenation of Methyl Pentafluoropropionate
Materials:
-
Methyl pentafluoropropionate
-
Hydrogen gas (H₂)
-
5% Rhodium on alumina (B75360) catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and a heating mantle
Procedure:
-
The high-pressure autoclave reactor is charged with methyl pentafluoropropionate and ethanol.
-
The 5% rhodium on alumina catalyst is carefully added to the reactor.
-
The reactor is sealed and purged several times with nitrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred and heated to the appropriate temperature.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is then purified by distillation to yield 2,2,3,3,3-pentafluoropropanol.
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 2,2,3,3,3-pentafluoropropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of PFP.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent difluoromethylene group and a singlet for the hydroxyl proton (-OH), which may be broadened or exchangeable depending on the solvent and concentration.
-
¹⁹F NMR: The fluorine NMR spectrum will provide distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the -CH₂OH, -CF₂-, and -CF₃ carbons.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A solution of 2,2,3,3,3-pentafluoropropanol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is added.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H, ¹⁹F, and ¹³C NMR spectra are acquired using standard pulse sequences. The number of scans and relaxation delays are optimized to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum of PFP displays characteristic absorption bands corresponding to its functional groups.
Key IR Absorption Bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the C-F stretching vibrations.
-
Absorption bands corresponding to C-H stretching and bending vibrations.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat 2,2,3,3,3-pentafluoropropanol directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
The molecular ion peak (M⁺) may be observed.
-
Characteristic fragmentation patterns will involve the loss of small molecules or radicals, such as H₂O, HF, and fragments of the pentafluoroethyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
Sample Preparation:
-
A dilute solution of 2,2,3,3,3-pentafluoropropanol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Range: Scanned over a range that includes the molecular weight of the compound (e.g., m/z 30-200).
Applications in Research and Drug Development
The unique properties of 2,2,3,3,3-pentafluoropropanol make it a valuable tool in several areas of research and development.
-
Specialty Solvent: Its ability to dissolve a wide range of compounds and its low nucleophilicity make it an excellent solvent for various chemical reactions, including those involving sensitive reagents.[2]
-
Fluorinated Building Block: PFP is a key starting material for the synthesis of more complex fluorinated molecules, which are of great interest in the pharmaceutical and agrochemical industries due to the often-enhanced biological activity and metabolic stability of fluorinated compounds.[1]
-
Derivatizing Reagent: In analytical chemistry, PFP can be used as a derivatizing reagent to improve the volatility and chromatographic behavior of certain analytes for GC-MS analysis.
-
Advanced Materials: It is used in the development of fluorinated polymers and coatings, imparting properties such as chemical resistance and low surface energy.[2]
Safety and Handling
2,2,3,3,3-Pentafluoropropanol is a flammable liquid and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
